2-Fluoro-5-iodoisophthalaldehyde

説明

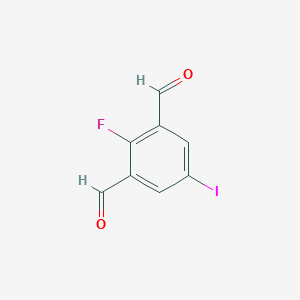

2-Fluoro-5-iodoisophthalaldehyde is a halogenated aromatic dialdehyde with the molecular formula C₈H₃FIO₂. Its structure features a benzene ring substituted with two aldehyde groups at the 1- and 3-positions (isophthalaldehyde backbone), a fluorine atom at position 2, and an iodine atom at position 5. This unique combination of electron-withdrawing halogens and reactive aldehyde groups makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, coordination chemistry, and pharmaceutical precursor development .

The dual aldehyde groups enable bifunctional reactivity, distinguishing it from monoaldehyde analogs.

特性

分子式 |

C8H4FIO2 |

|---|---|

分子量 |

278.02 g/mol |

IUPAC名 |

2-fluoro-5-iodobenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C8H4FIO2/c9-8-5(3-11)1-7(10)2-6(8)4-12/h1-4H |

InChIキー |

OPZSMNRZSAJJBC-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1C=O)F)C=O)I |

製品の起源 |

United States |

準備方法

The synthesis of 2-Fluoro-5-iodoisophthalaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of 2-fluoroisophthalaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

化学反応の分析

2-フルオロ-5-ヨードイソフタルアルデヒドは、以下を含むさまざまなタイプの化学反応を起こします。

置換反応: ヨウ素原子は、置換反応により他の求核剤に置き換えられます。これらの反応の一般的な試薬には、有機金属化合物とハロゲン化物が含まれます。

酸化と還元: アルデヒド基は、適切な酸化剤または還元剤を用いてカルボン酸に酸化したり、アルコールに還元したりできます。

カップリング反応: この化合物は、鈴木-宮浦カップリングなどのカップリング反応に参加できます。この反応では、ヨウ素原子がパラジウム触媒の存在下でボロン酸誘導体に置き換えられます.

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、アルデヒド基の酸化により、2-フルオロ-5-ヨードイソフタル酸が生成されます。

科学的研究の応用

2-フルオロ-5-ヨードイソフタルアルデヒドは、科学研究においていくつかの用途があります。

作用機序

2-フルオロ-5-ヨードイソフタルアルデヒドとその誘導体の作用機序は、その特定の用途によって大きく異なります。 生物系では、この化合物の蛍光誘導体は特定の生体分子に結合し、環境変化に応じて蛍光発光を変化させることができます . この特性は、イメージング技術で細胞プロセスや分子相互作用を研究するために利用されます。

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Fluoro-5-iodobenzaldehyde (CAS 146137-76-0)

- Molecular Formula : C₇H₄FIO

- Key Differences: Lacks the second aldehyde group (monoaldehyde vs. dialdehyde). Reduced bifunctionality limits applications in polymer crosslinking or multidentate ligand synthesis. Lower molecular weight (250.01 g/mol vs. ~293.92 g/mol for the dialdehyde) .

2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4)

- Molecular Formula : C₉H₈O₃

- Key Differences :

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)

- Molecular Formula : C₇H₄ClIO₂

- Key Differences :

2-Fluoro-5-methylisonicotinaldehyde (CAS 1227512-02-8)

- Molecular Formula: C₇H₆FNO

- Key Differences :

2-Fluoro-5-iodotoluene (CAS 452-68-6)

- Molecular Formula : C₇H₆FI

- Key Differences: Lacks aldehyde groups; methyl substituent instead.

Structural and Functional Comparison Table

| Compound | Molecular Formula | Substituents | Functional Groups | Key Applications |

|---|---|---|---|---|

| 2-Fluoro-5-iodoisophthalaldehyde | C₈H₃FIO₂ | F (2), I (5) | Dialdehyde | Bifunctional ligands, crosslinkers |

| 2-Fluoro-5-iodobenzaldehyde | C₇H₄FIO | F (2), I (5) | Aldehyde | Mono-functional coupling reactions |

| 2-Hydroxy-5-methylisophthalaldehyde | C₉H₈O₃ | -OH (2), -CH₃ (5) | Dialdehyde | Hydrogen-bonded frameworks |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | C₇H₄ClIO₂ | -Cl (5), -OH (2), I (3) | Aldehyde | Bioactive molecule synthesis |

| 2-Fluoro-5-methylisonicotinaldehyde | C₇H₆FNO | F (2), -CH₃ (5) | Aldehyde | Heterocyclic drug precursors |

| 2-Fluoro-5-iodotoluene | C₇H₆FI | F (2), I (5) | Methyl | Halogenated intermediates |

生物活性

2-Fluoro-5-iodoisophthalaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : CHF I O

- Molecular Weight : 305.04 g/mol

- Appearance : Typically appears as a crystalline solid.

- Solubility : Soluble in organic solvents such as methanol and dichloromethane.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a precursor in synthesizing biologically active compounds. The compound's structural features enable it to interact with biological targets, potentially leading to therapeutic applications.

The compound is believed to act through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Interaction with Receptors : Its structure allows for potential binding with various receptors, influencing signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. These derivatives have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 4 µg/mL |

| Derivative B | Escherichia coli | 8 µg/mL |

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported an IC value of 15 µM against breast cancer cells.

Case Study 1: Synthesis and Biological Evaluation

In a recent investigation, researchers synthesized several derivatives from this compound and evaluated their biological activities. The study found that certain modifications enhanced the compound's potency against cancer cells while reducing cytotoxicity in normal cells.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to understand how different substituents on the isophthalaldehyde core influence biological activity. The results demonstrated that the introduction of halogen atoms at specific positions significantly increased antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。